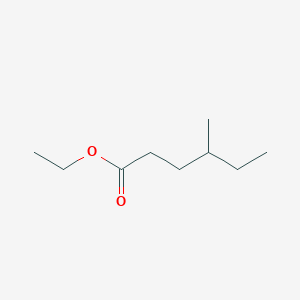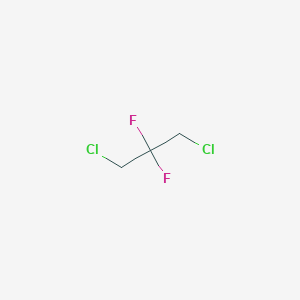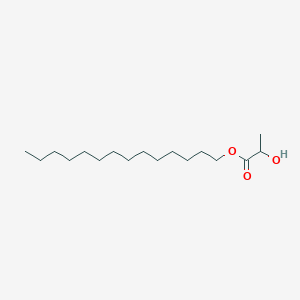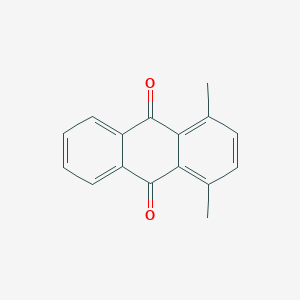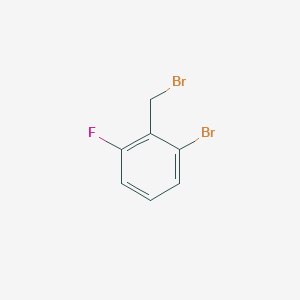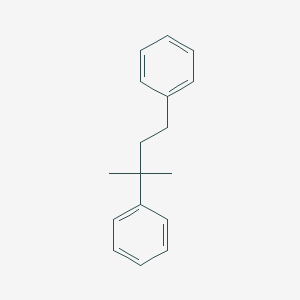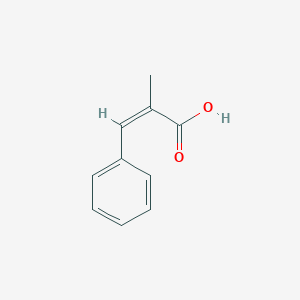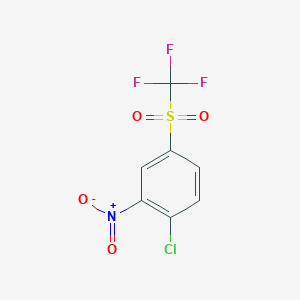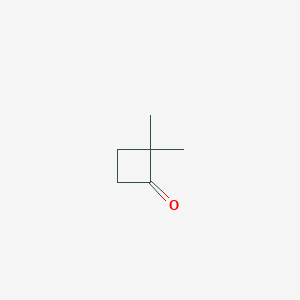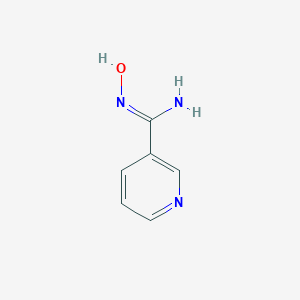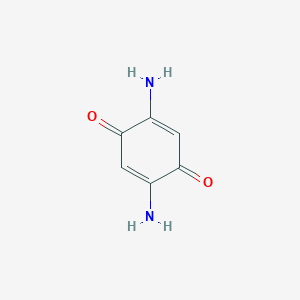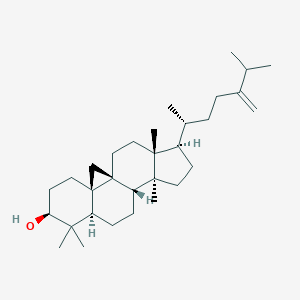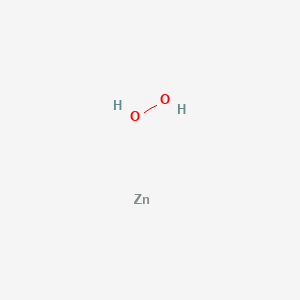
过氧化氢;锌
描述
Hydrogen peroxide is a chemical compound with the formula H₂O₂. In its pure form, it is a very pale blue liquid that is slightly more viscous than water. It is widely used as an oxidizer, bleaching agent, and antiseptic. Hydrogen peroxide is the simplest peroxide, a compound having an oxygen-oxygen single bond. It decomposes slowly into water and oxygen when exposed to light and rapidly in the presence of organic or reactive compounds .
Synthetic Routes and Reaction Conditions:
Laboratory Methods: Hydrogen peroxide can be prepared by acidifying barium peroxide and removing excess water through evaporation under reduced pressure. The reaction is as follows: [ \text{BaO}_2 \cdot 8\text{H}_2\text{O} + \text{H}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + \text{H}_2\text{O}_2 + 8\text{H}_2\text{O} ]
Industrial Production Methods:
科学研究应用
Hydrogen peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and as a reagent in organic synthesis.
Biology: Hydrogen peroxide is used in cell culture and molecular biology experiments to study oxidative stress and its effects on cells.
Medicine: It is used as a disinfectant and antiseptic for cleaning wounds and sterilizing medical equipment.
Industry: Hydrogen peroxide is used in the bleaching of textiles and paper, wastewater treatment, and as a propellant in rocketry
作用机制
- In the Fenton reaction, H₂O₂ reacts with iron (Fe²⁺) or copper (Cu²⁺) ions, generating highly reactive hydroxyl radicals (•OH). These radicals cause oxidative damage to cellular components .
- Zinc, as a cofactor for antioxidant enzymes (e.g., superoxide dismutase), helps convert harmful ROS (such as superoxide radicals) into less reactive species like H₂O₂. This process protects cells from oxidative stress .
Mode of Action
生化分析
Biochemical Properties
Hydrogen peroxide plays a vital role in neural signal transmission, immune response, and cell apoptosis . It is involved in various biological reactions catalyzed by multifunctional oxidases . Zinc is a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes .
Cellular Effects
Hydrogen peroxide influences cell function by regulating fundamental biological processes such as wound healing, anti-bacterial defense, stem cell proliferation, and an adaptive response in astrocytes that leads to neuronal protection . Zinc, on the other hand, is involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes .
Molecular Mechanism
The molecular mechanism of hydrogen peroxide involves its generation, degradation, and diffusion within different cellular compartments . Zinc transporters take up/release zinc ions (Zn2+) across biological membranes and maintain intracellular and intra-organellar Zn2+ homeostasis .
Temporal Effects in Laboratory Settings
The effects of hydrogen peroxide and zinc can change over time in laboratory settings. For instance, the generation, degradation, and diffusion of hydrogen peroxide are highly volatile within different cellular compartments .
Dosage Effects in Animal Models
The effects of hydrogen peroxide and zinc vary with different dosages in animal models. For instance, over-production of hydrogen peroxide exerts toxic effects on the cell and its surrounding environment .
Metabolic Pathways
Hydrogen peroxide and zinc are involved in various metabolic pathways. Hydrogen peroxide is involved in therapeutic processes such as wound healing, anti-bacterial defense, stem cell proliferation, and an adaptive response in astrocytes that leads to neuronal protection . Zinc is involved in the composition of numerous protein structural components, such as various metalloenzymes and hemoglobinases .
Transport and Distribution
Zinc transporters take up/release zinc ions (Zn2+) across biological membranes and maintain intracellular and intra-organellar Zn2+ homeostasis . The transport and distribution of hydrogen peroxide, however, are highly volatile within different cellular compartments .
Subcellular Localization
The subcellular localization of hydrogen peroxide and zinc is crucial for their activity or function. For instance, the generation, degradation, and diffusion of hydrogen peroxide are highly volatile within different cellular compartments . Zinc transporters, on the other hand, maintain intracellular and intra-organellar Zn2+ homeostasis .
化学反应分析
Hydrogen peroxide undergoes various types of chemical reactions, including:
Oxidation: Hydrogen peroxide acts as an oxidizing agent in both acidic and neutral solutions. For example, it oxidizes potassium iodide to iodine: [ 2\text{KI} + \text{H}_2\text{O}_2 \rightarrow 2\text{KOH} + \text{I}_2 ]
Reduction: In alkaline solutions, hydrogen peroxide can act as a reducing agent. For instance, it reduces potassium permanganate to manganese dioxide: [ 2\text{KMnO}_4 + 3\text{H}_2\text{O}_2 \rightarrow 2\text{MnO}_2 + 2\text{KOH} + 3\text{O}_2 ]
相似化合物的比较
Hydrogen peroxide can be compared with other oxidizing agents such as:
Sodium Hypochlorite:
Sodium Percarbonate: A solid form of hydrogen peroxide, it releases hydrogen peroxide when dissolved in water and is used in laundry detergents.
Peracetic Acid: A strong oxidizing agent used in disinfection and sterilization, it is more potent but also more corrosive than hydrogen peroxide
Hydrogen peroxide is unique due to its versatility, being able to act as both an oxidizing and reducing agent, and its relatively safe handling compared to other strong oxidizers.
属性
IUPAC Name |
hydrogen peroxide;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O2.Zn/c1-2;/h1-2H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLINORNFHVEIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OO.[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314-22-3 | |
| Record name | Zinc peroxide (Zn(O2)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


